molecular formula C17H19ClN2O3S B11019387 6-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

6-({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid

Cat. No.: B11019387
M. Wt: 366.9 g/mol
InChI Key: BJDRNKOIJBZPJL-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is to start with an indole scaffold and introduce the necessary functional groups.

      Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen.

      Industrial Production: Information on industrial-scale production methods for this specific compound is limited, but it likely involves optimization of existing synthetic routes.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including electrophilic substitution due to the π-electron delocalization in the indole ring.

      Common Reagents: Reagents like boronic acids, halogens, and Lewis acids are commonly used in indole functionalization.

      Major Products: Depending on the reaction conditions, products may include substituted indole derivatives or intermediates for further functionalization.

  • Scientific Research Applications

      Chemistry: Indole derivatives serve as building blocks in medicinal chemistry, especially for drug discovery.

      Biology: Some indole derivatives exhibit antiviral, anti-inflammatory, and antioxidant activities.

      Medicine: Research explores their potential as antitubercular, antidiabetic, and anticancer agents.

      Industry: Indole derivatives find applications in the synthesis of pharmaceuticals and agrochemicals.

  • Mechanism of Action

    • The exact mechanism of action for this specific compound would require detailed studies. it likely interacts with specific molecular targets or pathways related to its biological activities.
  • Comparison with Similar Compounds

      Similar Compounds: Other indole derivatives, such as tryptophan and indole-3-acetic acid, share the same parent nucleus.

      Uniqueness: The unique features of this compound lie in its specific substitution pattern and functional groups.

    Properties

    Molecular Formula

    C17H19ClN2O3S

    Molecular Weight

    366.9 g/mol

    IUPAC Name

    6-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]hexanoic acid

    InChI

    InChI=1S/C17H19ClN2O3S/c1-11-15(16(23)19-10-6-2-3-9-14(21)22)24-17(20-11)12-7-4-5-8-13(12)18/h4-5,7-8H,2-3,6,9-10H2,1H3,(H,19,23)(H,21,22)

    InChI Key

    BJDRNKOIJBZPJL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCCCCCC(=O)O

    Origin of Product

    United States

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